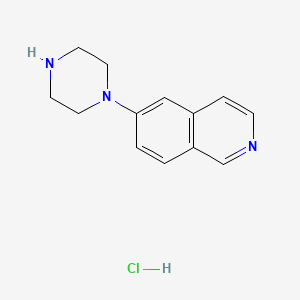

6-(1-Piperazinyl)-isoquinoline hydrochloride

Descripción general

Descripción

6-(1-Piperazinyl)-isoquinoline hydrochloride is a heterocyclic compound that features both isoquinoline and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of the piperazine ring, a common structural motif in many bioactive molecules, contributes to its diverse biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Piperazinyl)-isoquinoline hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 6-(1-Piperazinyl)-isoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Neuropharmacology

One of the primary applications of 6-(1-Piperazinyl)-isoquinoline hydrochloride is in the field of neuropharmacology. Research indicates that this compound exhibits significant activity as a dopamine receptor modulator, particularly targeting the D3 receptor. The D3 receptor is implicated in several neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Studies have shown that compounds with similar structures can enhance dopaminergic transmission while providing neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases .

Antidepressant Effects

In addition to its role in neuroprotection, there is emerging evidence suggesting that this compound may possess antidepressant properties. By modulating the mesolimbic dopamine pathway, it potentially alleviates symptoms associated with mood disorders. This is particularly relevant for patients with Parkinson's disease who often experience depression as a comorbidity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on derivatives of this compound have revealed insights into how modifications can enhance its pharmacological profile. For instance, substituents on the piperazine ring have been shown to influence binding affinity and selectivity for dopamine receptors. Compounds with bulky hydrophobic groups tend to exhibit increased selectivity for the D3 receptor over the D2 receptor, which is advantageous for developing targeted therapies with fewer side effects .

Case Study 1: Parkinson's Disease Treatment

A notable case study involved the evaluation of a derivative of this compound in a preclinical model of Parkinson's disease. The compound demonstrated significant improvements in motor function and reduced oxidative stress markers compared to control groups. This suggests a dual mechanism of action involving both dopaminergic enhancement and antioxidant activity .

Case Study 2: Schizophrenia Management

Another case study focused on the use of this compound in models simulating schizophrenia symptoms. The results indicated that treatment with this compound led to a reduction in hyperlocomotion and improved cognitive deficits associated with the disorder. These findings support its potential use as an adjunct therapy in managing schizophrenia .

Summary of Findings

The applications of this compound extend across various therapeutic areas, particularly within neuropharmacology. Its ability to modulate dopamine receptors makes it a promising candidate for treating conditions such as Parkinson's disease and schizophrenia. Ongoing research into its structure-activity relationships continues to reveal modifications that enhance its efficacy and selectivity, paving the way for future clinical applications.

Mecanismo De Acción

The mechanism of action of 6-(1-Piperazinyl)-isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

Trimetazidine: Used for its anti-ischemic effects in the treatment of angina pectoris.

Prochlorperazine: An antipsychotic agent with a piperazine moiety.

Uniqueness: 6-(1-Piperazinyl)-isoquinoline hydrochloride is unique due to its combination of isoquinoline and piperazine rings, which confer distinct pharmacological properties

Actividad Biológica

6-(1-Piperazinyl)-isoquinoline hydrochloride is a synthetic compound characterized by its unique structure, which combines an isoquinoline moiety with a piperazine group. This compound, with the chemical formula and a molecular weight of 249.74 g/mol, is primarily utilized as an intermediate in pharmaceutical synthesis. Its biological activity has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as enzymes and receptors. The piperazine ring facilitates interactions with neurotransmitter receptors, potentially modulating their activity and leading to diverse pharmacological effects depending on the specific target involved.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in the context of viral infections.

- Antipsychotic Effects : Its structural similarity to known antipsychotic agents positions it as a potential candidate for treating psychiatric disorders.

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, indicating its potential utility in combating bacterial infections .

Interaction Studies

Key areas of investigation for this compound include:

- Binding Affinity : Studies are ongoing to determine its binding affinity to various receptors including serotonin and dopamine receptors.

- Efficacy : The efficacy of the compound in modulating receptor activity is being assessed through various in vitro models.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Piperidinyl)-isoquinoline | Contains piperidine instead of piperazine | Potential antipsychotic effects |

| 6-(4-Methylpiperazinyl)-isoquinoline | Methyl substitution on piperazine | Enhanced selectivity for serotonin receptors |

| 7-(1-Piperazinyl)-isoquinoline | Different position of piperazine | May exhibit different receptor affinities |

This comparison highlights the distinct pharmacological profiles that can arise from minor structural variations within similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of isoquinoline derivatives, including this compound. For instance:

- In Vitro Studies : Research has demonstrated that certain isoquinoline derivatives exhibit significant antiviral activity against strains such as HIV and influenza. While specific data on this compound remains limited, it is hypothesized that similar mechanisms may apply due to its structural characteristics .

- Receptor Interaction Studies : Investigations into receptor interactions have suggested that compounds like this compound could serve as effective ligands for various neurotransmitter systems, potentially leading to new therapeutic strategies for neurodegenerative diseases .

Propiedades

IUPAC Name |

6-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-2-13(16-7-5-14-6-8-16)9-11-3-4-15-10-12(1)11;/h1-4,9-10,14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVGBAINNXZQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655120 | |

| Record name | 6-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936643-77-5 | |

| Record name | Isoquinoline, 6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936643-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.